molecular formula C15H17N5O2S2 B5551036 2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Numéro de catalogue B5551036
Poids moléculaire: 363.5 g/mol
Clé InChI: ZXPKOPIIBKZICY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the reaction of specific precursors to form desired derivatives. For example, the synthesis of some new N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives has been explored, indicating a methodology that could be relevant to synthesizing the compound (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various analytical techniques. For instance, the crystal structure of related compounds can provide insights into the arrangement and orientation of functional groups, which are crucial for understanding the compound's reactivity and interactions (Zareef et al., 2008).

Applications De Recherche Scientifique

Neuroprotective Effects in Parkinson's Disease Models

Research has found that caffeine and certain A2A adenosine receptor antagonists have a neuroprotective effect in models of Parkinson's Disease (PD). A study by Chen et al. (2001) investigated the protective effects of caffeine, which acts through A2A receptor blockade, in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model of PD. This research supports the potential of A2A antagonists as novel treatments for neurodegenerative diseases, including PD (Chen et al., 2001).

Metabolism and Excretion in Drug Development

The study of drug metabolism and excretion is crucial in the development of new medications. Takusagawa et al. (2012) characterized the metabolism and excretion of [14C]mirabegron, a β3-adrenoceptor agonist, in humans. Their findings, which highlight the drug's rapid absorption and identification of primary metabolic reactions, are essential for understanding the pharmacokinetics of new therapeutic agents (Takusagawa et al., 2012).

Analysis of Psychoactive Substances

Implications for Driving and Medication Use

Research on the impact of medication use on the risk of motor vehicle crashes is crucial for medication safety and public health policies. A study by Gibson et al. (2009) used epidemiologic approaches to evaluate the association between the use of various prescription medications and the risk of motor vehicle crashes. Their findings contribute to our understanding of how medications can affect driving abilities and inform guidelines for safer medication use (Gibson et al., 2009).

Propriétés

IUPAC Name

2-[[5-(furan-2-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S2/c1-9(2)20-13(11-5-4-6-22-11)18-19-15(20)24-8-12(21)17-14-16-10(3)7-23-14/h4-7,9H,8H2,1-3H3,(H,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPKOPIIBKZICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C(C)C)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.